molecular formula C5H8F3NO B1443897 N-(2,2,2-trifluoroethyl)oxetan-3-amine CAS No. 1342774-30-4

N-(2,2,2-trifluoroethyl)oxetan-3-amine

Cat. No.: B1443897
CAS No.: 1342774-30-4
M. Wt: 155.12 g/mol
InChI Key: XMRONXNNYFFSOS-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)oxetan-3-amine: is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol It is characterized by the presence of a trifluoroethyl group attached to an oxetane ring, which is further connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)oxetan-3-amine typically involves the reaction of oxetan-3-amine with 2,2,2-trifluoroethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoroethyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxetane derivatives with different functional groups, depending on the nature of the reagents and reaction conditions used .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)oxetan-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxetane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets. The amine group can form hydrogen bonds with biological molecules, further modulating its activity .

Comparison with Similar Compounds

Uniqueness: N-(2,2,2-trifluoroethyl)oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoroethyl-containing compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRONXNNYFFSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342774-30-4
Record name N-(2,2,2-trifluoroethyl)oxetan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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